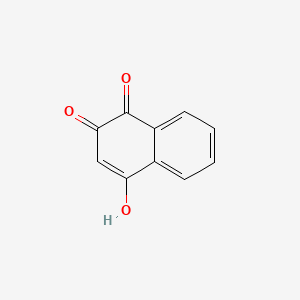

2-Hydroxy-1,4-naphthoquinone

Descripción general

Descripción

Métodos De Preparación

La lawsone se puede aislar de las hojas de Lawsonia inermis a través de una serie de pasos que incluyen la extracción con hidróxido de sodio, la filtración en columna utilizando resina de adsorción macroporosa, el enjuague con etanol para eliminar las impurezas y, finalmente, la congelación del producto para aislar el polvo de lawsone . Los métodos de producción industrial a menudo implican el uso de beta-ciclodextrina para mejorar la solubilidad de la lawsone, que de otro modo es poco soluble en agua .

Análisis De Reacciones Químicas

O-Alkylation and Alkoxymethylation

2-Hydroxy-1,4-naphthoquinone undergoes selective O-alkylation or O-alkoxymethylation with alkoxymethyl chlorides, depending on reaction conditions. Using NaH as a base promotes alkoxymethylation, while weaker bases like K<sub>2</sub>CO<sub>3</sub> favor direct O-alkylation .

Table 1: Reaction of this compound with MOMCl Under Varied Conditions

| Base | MOMCl (eq) | Solvent | Product Ratio (2a:3a) | Yield (%) |

|---|---|---|---|---|

| NaH (2.0 eq) | 2.0 | DMF (0.2 M) | 14:83 | 97 |

| K<sub>2</sub>CO<sub>3</sub> (2.0 eq) | 2.0 | DMF (1.0 M) | 75:0 | 75 |

| iPr<sub>2</sub>NEt (2.0 eq) | 2.0 | DMF (1.0 M) | 90:0 | 90 |

Key findings:

Mannich Reaction for 3-Substituted Derivatives

Lawsone participates in Mannich reactions with aldehydes and amines to form 3-substituted derivatives. This method enables the synthesis of antimalarial agents .

Example Reaction :

this compound + formaldehyde + n-butylamine → 3-(N-butylaminomethyl)-2-hydroxy-1,4-naphthoquinone (Yield: 85%).

Key Applications:

-

Derivatives show potent anti-Plasmodium falciparum activity (IC<sub>50</sub>: 0.8–12.4 μM) .

-

Pyridinylamino and dibenzylamino side chains enhance bioactivity .

Condensation with Aldehydes

Under acid catalysis, lawsone reacts with aldehydes to form 2-hydroxy-3-alk-1-enylnaphthoquinones. Citronellal, for example, yields tetracyclic quinones through cyclization .

Table 2: Products from Citronellal Condensation

| Catalyst | Product | Yield (%) |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | Tetracyclic quinone (3 ) | 45 |

| Et<sub>3</sub>N | Tetracyclic quinone (4 ) | 32 |

Mechanistic insight:

Acidic Behavior

Lawsone acts as a weak organic acid (pK<sub>a</sub> ~9.88) and reacts with bases to form salts. It is incompatible with strong reducing agents (e.g., hydrides), producing H<sub>2</sub> gas .

Electrochemical Sensing

Lawsone serves as a cyanide sensor via tautomerism-driven interactions:

-

Keto-enol tautomerism enables selective binding to CN<sup>−</sup>, inducing colorimetric changes (λ<sub>max</sub> shift from 450 nm to 550 nm) .

Thia-Michael Addition Attempts

Unlike juglone (1,4-naphthoquinone), lawsone resists thia-Michael addition with N-acetyl-L-cysteine due to its stabilized keto tautomer .

Comparative Reactivity :

| Compound | Reaction Yield (%) |

|---|---|

| Juglone | 72 |

| Lawsone | 0 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Lawsone and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against a range of pathogens. For instance, modifications to the naphthoquinone scaffold can enhance antibacterial efficacy, making lawsone a promising candidate for developing new antibiotics .

1.2 Antiplatelet Activity

Recent studies have shown that thio-derivatives of this compound possess potent antiplatelet activity. A specific derivative demonstrated an IC50 value of 5.58 μM for collagen-induced platelet aggregation, indicating its potential use in treating thrombus formation . The structure-activity relationship revealed that the presence and position of substituents significantly influence biological activity, suggesting avenues for further development of antiplatelet agents .

1.3 Antimalarial Activity

The compound has also been explored for its antimalarial properties. Variations of this compound have shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that modifications to the amino groups in the naphthoquinone structure can enhance antiplasmodial activity, highlighting its potential as a therapeutic agent against malaria .

Materials Science

2.1 Dye and Pigment Applications

Due to its vibrant color, lawsone is utilized as a dye in textiles and cosmetics. The compound's ability to bind to keratin makes it suitable for hair dye applications, where it imparts a reddish-brown hue. This application is particularly popular in traditional practices using henna .

2.2 Development of Nanomaterials

In materials science, this compound has been employed in the synthesis of magnetic nanoparticles. These nanoparticles can be functionalized with lawsone to create materials with unique properties suitable for drug delivery systems and targeted therapies .

Biological Research

3.1 Antioxidant Properties

Lawsone exhibits notable antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, making them candidates for further exploration in the development of antioxidant therapies .

3.2 Cancer Research

Research has indicated that lawsone derivatives possess antitumor properties by inducing apoptosis in cancer cells. The mechanisms by which these compounds exert their effects are under investigation, with promising results suggesting their potential use in cancer treatment protocols .

Case Studies and Data Tables

Mecanismo De Acción

La lawsone ejerce sus efectos principalmente a través del estrés oxidativo. Genera especies reactivas de oxígeno (ROS) que conducen a reacciones de bioalquilación de componentes celulares como el ADN y las proteínas . En la levadura, la lawsone produce un mal funcionamiento mitocondrial, lo que lleva a un estrés oxidativo indirecto y desencadena la respuesta autofágica que finalmente induce la mitofagia .

Comparación Con Compuestos Similares

La lawsone es un derivado de la 1,4-naftoquinona, similar a otros compuestos como la juglona, el lapachol y la plumbagina. Estos compuestos comparten estructuras químicas y actividades biológicas similares, incluida la generación de especies reactivas de oxígeno y reacciones de bioalquilación . La lawsone es única en sus fuertes propiedades de fotoluminiscencia, lo que la hace particularmente útil en aplicaciones forenses .

Actividad Biológica

2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone, is a naturally occurring compound found in the henna plant (Lawsonia inermis). This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of hydroxyl and quinone functional groups allows for redox cycling and interactions with various biological targets. Its chemical formula is C₁₄H₈O₃, and it is known for its ability to generate reactive oxygen species (ROS), which play a crucial role in its cytotoxic effects against cancer cells and pathogens.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens:

- Bacteria : Studies have shown that lawsone demonstrates antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

- Fungi : It has also been reported to inhibit fungal growth, particularly against Candida albicans and Aspergillus niger. The antifungal action is attributed to its ability to induce oxidative stress within fungal cells .

- Protozoa : Research indicates that lawsone derivatives are effective against Plasmodium falciparum, the causative agent of malaria. The activity is linked to the inhibition of mitochondrial respiration in the parasites .

2. Antitumor Activity

Numerous studies have explored the anticancer potential of this compound:

- Mechanisms : Lawsone induces apoptosis in cancer cells through ROS generation, modulation of cell cycle progression, and inhibition of key signaling pathways such as NF-kB . It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (HL-60) .

- Case Studies : In vitro studies demonstrated that lawsone derivatives exhibited IC50 values ranging from 0.77 to 4.05 µg/mL against different cancer cell lines, indicating potent anticancer activity .

3. Antioxidant Activity

Due to its redox properties, this compound acts as an antioxidant:

- Mechanism : It scavenges free radicals and reduces oxidative stress in cells, which can protect against cellular damage . This property is particularly beneficial in preventing chronic diseases associated with oxidative stress.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agents : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells suggests potential as an adjunct therapy in oncology.

- Antioxidant Supplements : Due to its antioxidant properties, lawsone could be explored as a dietary supplement for chronic disease prevention.

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for 2-hydroxy-1,4-naphthoquinone derivatives?

Answer: Recent advancements focus on multicomponent reactions (MCRs) , tandem reactions , and chemoenzymatic approaches to enhance efficiency and sustainability. For example:

- One-pot synthesis using urea hydrogen peroxide and t-BuOK in alcohol under oxygen enables direct conversion of 1-naphthol to lawsone derivatives with high yields .

- Microwave-assisted reactions accelerate four-component syntheses (e.g., combining lawsone, tetronic acid, aldehydes, and ammonium acetate), reducing reaction times compared to conventional heating .

- Metal catalysis (e.g., Cu, Pd) facilitates regioselective substitutions, particularly for introducing electron-withdrawing or -donating groups at the quinone backbone .

Q. How can the coordination properties of lawsone with metal ions be characterized experimentally?

Answer: Key techniques include:

- Infrared (IR) spectroscopy : Detect shifts in ν(C=O) and ν(O–H) vibrations to confirm bidentate coordination via the 1-oxo and 2-hydroxy groups. For example, ν(C=O) typically shifts from ~1660 cm⁻¹ (free ligand) to ~1600 cm⁻¹ upon metal binding .

- X-ray crystallography : Resolve crystal structures to identify chelate ring geometry (e.g., five-membered rings in lawsone-metal complexes) .

- Electrochemical methods : Cyclic voltammetry reveals redox behavior, critical for assessing metal-ligand stability in biological or catalytic systems .

Q. What are the primary biological activities of lawsone derivatives?

Answer: Lawsone derivatives exhibit:

- Anticancer activity : Derivatives with electron-withdrawing groups (e.g., –Br, –NO₂) at the 2-position show enhanced cytotoxicity via redox cycling and DNA intercalation .

- Antimicrobial effects : Hydrophobic alkyl chains (e.g., 2-O-alkyl) improve membrane penetration, increasing activity against Gram-positive bacteria .

- Enzyme modulation : Lawsone inhibits Plasmodium falciparum lactate dehydrogenase (PfLDH), a target for antimalarial drug development .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between in vitro and in vivo studies be resolved?

Answer: Discrepancies often arise from differences in bioavailability and metabolic pathways . Methodological strategies include:

- Pharmacokinetic profiling : Use LC-MS/MS to quantify lawsone and metabolites in plasma/tissues, addressing bioavailability limitations .

- Toxicity mitigation : Structural modifications (e.g., glycosylation) reduce nephrotoxicity observed in rats (TDLo = 522 mg/kg) while retaining anticancer activity .

- Redox cycling assays : Compare ROS generation in isolated cells vs. whole organisms to identify off-target effects .

Q. What strategies optimize the stereoselective synthesis of lawsone derivatives?

Answer:

- Chiral catalysts : Cinchonine-based thiourea catalysts enable enantioselective Michael additions to α-ketophosphonates, achieving >90% enantiomeric excess (ee) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures, yielding single enantiomers for bioactive studies .

- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization to maximize yields of stereochemically pure products .

Q. How do substituent effects on the naphthoquinone core influence bioactivity?

Answer:

- Electron-donating groups (e.g., –NH₂, –OCH₃): Enhance hydrogen bonding with target proteins (e.g., PfLDH), improving IC₅₀ values .

- Halogen substituents (e.g., –Cl, –Br): Increase redox potential, promoting ROS generation in cancer cells but potentially elevating cytotoxicity in healthy cells .

- Hybrid analogs : Combining lawsone with podophyllotoxin scaffolds enhances tubulin inhibition, overcoming multidrug resistance in leukemia models .

Q. What methodologies address the environmental impact of lawsone synthesis?

Answer:

- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste and energy consumption .

- Biocatalysis : Engineered oxidoreductases catalyze hydroxylation and quinone formation under mild conditions, avoiding toxic reagents .

- Green metrics analysis : Use EcoScale or E-factor calculations to compare sustainability of synthetic routes .

Q. Data Analysis and Interpretation

Q. How should researchers reconcile conflicting IR data on lawsone-metal complexes?

Answer: Divergent IR spectra may arise from matrix effects (e.g., solvent polarity) or polymorphism . Best practices include:

- Low-temperature IR : Resolve overlapping peaks by analyzing samples in argon matrices at 10 K .

- DFT simulations : Validate experimental ν(C=O) and ν(O–H) shifts via computational modeling (e.g., B3LYP/6-31G*) .

- Cross-validation : Correlate IR with XPS or EXAFS data to confirm coordination modes .

Q. What statistical approaches are recommended for structure-activity relationship (SAR) studies?

Answer:

- Multivariate regression : Quantify substituent effects (e.g., Hammett σ values) on bioactivity .

- Machine learning : Train models on datasets (e.g., IC₅₀ values against 60 cancer cell lines) to predict novel active derivatives .

- Cluster analysis : Group compounds by physicochemical properties (e.g., logP, polar surface area) to identify activity trends .

Q. Toxicity and Safety Considerations

Q. What are the key toxicity mechanisms of lawsone in mammalian systems?

Answer:

- Redox cycling : Generates superoxide radicals via NADPH oxidase, causing oxidative stress and hemolysis (LD₅₀ = 100 mg/kg in mice) .

- Nephrotoxicity : Accumulation in renal tubules disrupts mitochondrial function, leading to acute tubular necrosis .

- Mitigation : Co-administration of antioxidants (e.g., N-acetylcysteine) reduces oxidative damage in vivo .

Q. How can in vitro cytotoxicity assays be standardized for lawsone derivatives?

Answer:

- Dose-response normalization : Use Hill equation modeling to calculate EC₅₀ values across multiple cell lines .

- ROS detection : Pair cytotoxicity assays with DCFH-DA fluorescence to quantify oxidative stress .

- Metabolic activity controls : Include resazurin or MTT assays to distinguish cytostatic vs. cytotoxic effects .

Propiedades

IUPAC Name |

4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCHIGAIXREVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68310-00-9 (hydrochloride salt) | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025428 | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-72-7 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lawsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH4A6LV1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.